2-Amino-5-fluoro-4-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-amino-5-fluoro-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVJQGXIAONSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetamido Group Protection Strategy
A widely employed method involves protecting the amino group to mitigate its strong activating effects during nitration. The synthesis proceeds as follows:
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Protection : 2-Amino-5-fluorobenzoic acid is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., HSO), yielding 2-acetamido-5-fluorobenzoic acid.
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Nitration : The protected intermediate undergoes nitration with a mixed acid system (HNO/HSO) at 0–5°C. The acetamido group directs nitration to the meta position (C-4), while the fluorine atom at C-5 influences electron distribution, favoring nitro group insertion at C-4.
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Deprotection : Hydrolysis of the acetamido group using 6M HCl at reflux restores the amino group, yielding the target compound.
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetylation | AcO, HSO, 80°C | 92 | 98 |
| Nitration | HNO/HSO, 0–5°C | 78 | 95 |
| Hydrolysis | 6M HCl, reflux, 4h | 85 | 97 |
This method achieves a total yield of 61% with high regioselectivity. However, the use of concentrated acids necessitates corrosion-resistant equipment.
Direct Nitration of 2-Amino-5-fluorobenzoic Acid
Challenges in Unprotected Nitration
Direct nitration of 2-amino-5-fluorobenzoic acid is complicated by the amino group’s strong ortho/para-directing effects, which compete with fluorine’s weaker ortho/para-directing influence. Without protection, nitration predominantly occurs at C-3 and C-6, with <10% yield at C-4.
Moderated Nitration Conditions
To enhance C-4 selectivity, a two-step approach is employed:
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Partial Protonation : Conduct nitration in dilute HSO (40% v/v) at –10°C to reduce the amino group’s activation.
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Controlled Electrophilic Attack : Use stoichiometric HNO to minimize over-nitration.
Outcome :
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Yield : 35% at C-4 (HPLC purity: 88%)
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Byproducts : C-3 (45%) and C-6 (20%) nitro derivatives.
This method is less industrially viable due to low selectivity but serves as a foundational approach for mechanistic studies.
Multi-Step Synthesis via Trichlorotoluene Intermediates
Industrial-Scale Route
Adapted from patents on analogous chloro-fluoro-nitrobenzoic acids, this route prioritizes scalability:
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Photochlorination : 2-Fluoro-4-methylbenzoic acid undergoes UV-initiated chlorination to form 2-fluoro-4-(trichloromethyl)benzoic acid.
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Nitration : Reaction with fuming HNO at 50°C introduces the nitro group at C-5, forming 2-fluoro-4-(trichloromethyl)-5-nitrobenzoic acid.
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Hydrolysis-Oxidation : Treatment with HSO/HO at 100°C hydrolyzes the trichloromethyl group to carboxylic acid and oxidizes residual chlorides.
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Amination : Catalytic hydrogenation (Pd/C, H) reduces a nitro group to amino, though this step requires precise control to avoid over-reduction.
Optimized Parameters :
| Step | Conditions | Yield (%) |
|---|---|---|
| Photochlorination | Cl, UV, 40°C | 89 |
| Nitration | HNO, 50°C | 82 |
| Hydrolysis-Oxidation | HSO/HO, 100°C | 75 |
| Amination | Pd/C, H, EtOH | 90 |
Total Yield : 49% (theoretical maximum: 53%). This method’s robustness makes it suitable for bulk production despite its complexity.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Total Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acetamido Protection | 61 | High | Moderate | Moderate |
| Direct Nitration | 35 | Low | Low | High |
| Trichlorotoluene Route | 49 | Moderate | High | Low |
Mechanistic Insights into Regioselective Nitration
Electronic Effects of Substituents
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Amino Group (NH) : Strongly activating, ortho/para-directing. Requires protection (e.g., acetylation) to prevent undesired nitration positions.
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Fluorine (F) : Weakly deactivating, ortho/para-directing. Competes with protecting groups to influence nitro placement.
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Nitro Group (NO) : Meta-directing once introduced, stabilizing negative charge through resonance.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
2-Amino-5-fluoro-4-nitrobenzoic acid serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing various derivatives .
Biological Studies
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activities : Preliminary research suggests it may have effects on cancer cell lines, although further studies are necessary to confirm its efficacy .
Medical Applications
The compound is being explored as a pharmaceutical intermediate in the development of drugs targeting various diseases:
- Antiviral Agents : It has been identified as a precursor for synthesizing antiviral compounds effective against HIV and herpes simplex virus .
- Neuroprotective Agents : Research is ongoing into its potential use in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in the chemical industry .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains. The minimal inhibitory concentration (MIC) was determined through serial dilution methods, showing promising results that warrant further exploration.
Case Study 2: Antiviral Potential
Research published in a peer-reviewed journal highlighted the compound's effectiveness as a precursor for antiviral agents. The study focused on synthesizing derivatives that exhibited activity against HIV, showcasing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-amino-5-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
Table 1: Comparison of Substituted Benzoic Acid Derivatives
Key Trends and Observations
Substituent Position Effects: Nitro Groups: Positional isomers like 2-Amino-5-nitrobenzoic acid (mp 278°C) and 5-Amino-2-nitrobenzoic acid (mp 234–242°C) demonstrate that nitro placement significantly impacts thermal stability. The meta relationship between amino and nitro groups (in 2-Amino-5-nitrobenzoic acid) likely enhances resonance stabilization . Halogen Type: Chloro analogs exhibit higher melting points than fluoro derivatives (e.g., 2-Amino-4-chlorobenzoic acid, mp 231–235°C vs. 2-Amino-4-fluorobenzoic acid, mp 188–196°C), attributed to stronger van der Waals forces from chlorine’s larger atomic radius .
Electronic Effects: Electron-withdrawing nitro groups increase acidity of the benzoic acid moiety, while electron-donating amino groups may counteract this effect. Dual substitution (e.g., 5-Chloro-4-fluoro-2-nitrobenzoic acid) creates regions of high electrophilicity, useful in synthetic intermediates .
Biological Activity
2-Amino-5-fluoro-4-nitrobenzoic acid (CAS Number: 616-79-5), also known as 5-fluoroanthranilic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features amino, fluoro, and nitro functional groups, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in various fields.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F N2O4 |
| Molecular Weight | 182.13 g/mol |
| Melting Point | 270 °C (dec.) |
| Density | 1.6 ± 0.1 g/cm³ |
| Solubility | Insoluble in water |
| Boiling Point | 437.9 ± 35.0 °C |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group facilitates electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules, potentially influencing enzyme activity and signaling pathways .
Enzyme Interaction
Research indicates that compounds similar to this compound can activate key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis by regulating protein turnover and degradation.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzoic acid, including those related to this compound, exhibit antimicrobial properties. The compound's structural elements allow it to inhibit bacterial growth and potentially serve as a lead in antibiotic development .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. The mechanisms involved include the activation of apoptotic pathways and the inhibition of cell proliferation .
Cytotoxicity Studies
In a series of cytotoxicity assays conducted on various cancer cell lines, including Hep-G2 and A2058, this compound showed promising results with low toxicity levels at effective concentrations . This suggests a favorable therapeutic index for further exploration in cancer treatment.
Case Studies
- Study on Protein Degradation Pathways :
- Antimicrobial Efficacy :
Q & A
Q. Advanced
Cross-validate using LC-MS to detect trace impurities (e.g., dehalogenated byproducts).
Perform combustion analysis for C, H, N content; deviations >0.3% indicate impurities.
Use TGA-DSC to assess thermal stability and detect hydrated forms that may skew elemental data .
What safety protocols are essential given the compound’s potential hazards?
Q. Basic
PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact.
Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro-group-derived fumes.
Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation, providing the safety data sheet (SDS) .
How can computational models predict the compound’s reactivity in photodegradation studies?
Q. Advanced
TD-DFT calculations simulate UV-Vis spectra to identify photoactive moieties (e.g., nitro groups absorbing at ~300 nm).
Reactivity indices : Fukui functions predict sites prone to radical attack (e.g., para to the amino group).
Validate models with experimental LC-MS data to track degradation products (e.g., nitro-to-amine reduction under UV light) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
